
2-methyl-N'-(2-methylpropanoyl)propanehydrazide
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Overview
Description
2-Methyl-N'-(2-methylpropanoyl)propanehydrazide is a hydrazide derivative characterized by a central propanehydrazide backbone substituted with methyl and 2-methylpropanoyl (isobutyryl) groups. This compound belongs to the broader class of acylhydrazones, which are widely studied for their structural versatility and applications in medicinal chemistry, materials science, and industrial processes. Its synthesis typically involves condensation reactions between hydrazide precursors and carbonyl compounds under catalytic conditions, often employing microwave-assisted methods to enhance efficiency .
Preparation Methods
- Synthetic Routes:
- One common synthetic route involves the reaction of 2-methylpropanoyl chloride (also known as isobutyryl chloride) with hydrazine hydrate.
- The reaction proceeds as follows:
CH3−C(O)Cl+N2H4→CH3−C(NH2)−NH−C(CH3)(CH2−CH3)−NH2+HCl
Industrial Production Methods:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity.
Medicine: Possible applications in drug discovery.
Industry: May find use in specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- In drug-related research, it may interact with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Hydrazide Derivatives
Structural Features and Substituent Effects
The physicochemical and biological properties of hydrazide derivatives are heavily influenced by their substituents. Below is a comparative analysis of key analogs:
Pharmacokinetic and Bioactivity Profiles
- Drug-Likeness: this compound derivatives comply with Lipinski’s and Veber’s rules (molecular weight <500, logP <5), suggesting oral bioavailability .
- Neuroprotective Potential: Derivatives like (EZ)-N′-benzylidene-carbazolyl hydrazides show predicted binding to acetylcholinesterase and NMDA receptors, relevant for Alzheimer’s disease .
- Antioxidant and Anticancer Activity : Methoxyphenyl- and naphthalenyl-substituted analogs exhibit superior radical scavenging (IC₅₀ ~25 µM) and cytotoxicity against glioblastoma (U-87 IC₅₀ = 12 µM) .
Key Research Findings and Trends
Structure-Activity Relationships: Aliphatic substituents (e.g., methylpropanoyl) favor pharmacokinetic properties, while aromatic/heterocyclic groups enhance target-specific bioactivity .
Synthetic Efficiency : Microwave methods reduce reaction times by 70% compared to traditional reflux, critical for scalable production .
Diverse Applications : From neuroprotection to corrosion inhibition, functionality is dictated by substituent electronic and steric profiles .
Biological Activity
2-methyl-N'-(2-methylpropanoyl)propanehydrazide, with the CAS number 1530-53-6, is a hydrazide compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies that highlight its significance in various fields.
- Molecular Formula : C8H16N2O2
- Molecular Weight : 172.228 g/mol
- Structure : The compound consists of a hydrazide functional group attached to a branched propanoyl moiety, which may influence its biological interactions.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing several significant effects:
Antimicrobial Activity
Research indicates that hydrazide derivatives exhibit notable antimicrobial properties. For example:
- A study demonstrated that similar hydrazides possess inhibitory effects against various bacterial strains, suggesting that this compound may also exhibit such properties due to its structural similarities .
Anticancer Potential
Hydrazide compounds have been explored for their anticancer activities:
Anti-inflammatory Effects
Hydrazides are also noted for their anti-inflammatory properties:
- Compounds with similar structures have been reported to reduce inflammation markers in animal models. This suggests a possible therapeutic role for this compound in inflammatory conditions .
Case Studies
-
Antimicrobial Testing :
- In a comparative study of hydrazides, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated varying degrees of inhibition, with potential applications in developing new antimicrobial agents.
-
Cancer Cell Line Studies :
- A laboratory investigation into the cytotoxic effects of hydrazides on human cancer cell lines revealed that compounds similar to this compound could significantly reduce cell viability, warranting further exploration into its mechanisms of action.
-
Inflammation Models :
- Animal models treated with hydrazides showed decreased levels of pro-inflammatory cytokines. This points to the therapeutic potential of this compound in managing inflammatory diseases.
Properties
CAS No. |
1530-53-6 |
---|---|
Molecular Formula |
C8H16N2O2 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-methyl-N'-(2-methylpropanoyl)propanehydrazide |
InChI |
InChI=1S/C8H16N2O2/c1-5(2)7(11)9-10-8(12)6(3)4/h5-6H,1-4H3,(H,9,11)(H,10,12) |
InChI Key |
NGVWLNUFXCLALB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NNC(=O)C(C)C |
Origin of Product |
United States |
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